

cross-reactivity profiling of 5-Chloro-2-methoxy-1,6-naphthyridine

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Compound of Interest

Compound Name: 5-Chloro-2-methoxy-1,6-naphthyridine

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Cross-Reactivity & Selectivity Profiling Guide: **5-Chloro-2-methoxy-1,6-naphthyridine**

Executive Summary: The Scaffold Advantage

5-Chloro-2-methoxy-1,6-naphthyridine is not merely a building block; it is a strategic "scaffold hop" utilized in high-precision kinase inhibitor design.^[1] In the competitive landscape of drug discovery, this scaffold offers a distinct advantage over the traditional Quinoline and Quinazoline cores.

While Quinolines often suffer from broad-spectrum "promiscuity" (binding multiple kinases due to lipophilic non-specificity), the 1,6-Naphthyridine core introduces an additional nitrogen atom (N6).^[1] This modification alters the electron density map, reducing lipophilicity (LogP) and providing a unique hydrogen-bond acceptor vector that can drastically improve selectivity profiles against off-targets like VEGFR-2 and CYP450 isoforms.^[1]

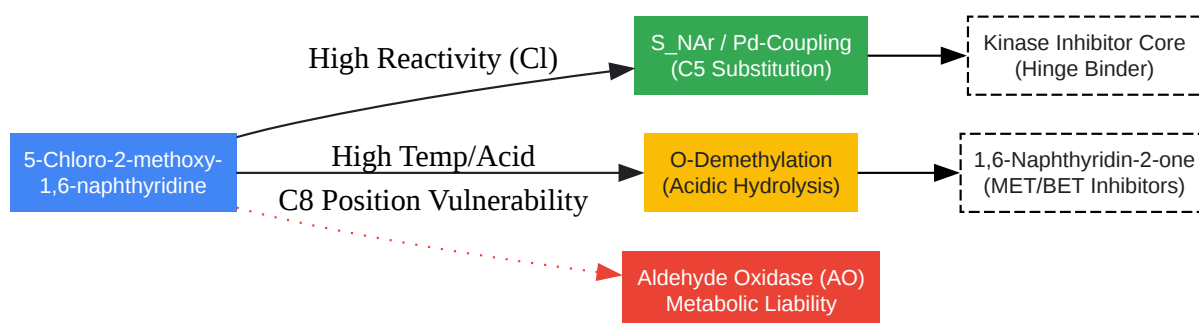
This guide profiles the scaffold's performance, focusing on its Chemical Reactivity (for library generation) and Biological Cross-Reactivity (selectivity windows).^[1]

Chemical Reactivity Profile: The "Input" Specificity

To control biological cross-reactivity, one must first control chemical regioselectivity. The **5-Chloro-2-methoxy-1,6-naphthyridine** scaffold presents two electrophilic sites, but they are electronically distinct.[1]

- C5-Chloro (The Primary Handle): Highly reactive toward Nucleophilic Aromatic Substitution (S_NAr) and Palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki).[1] This is the "Vector" for attaching the hinge-binding motif or the solvent-exposed tail.
- C2-Methoxy (The Masked Lactam): Relatively inert to S_NAr under mild conditions.[1] It serves two roles:
 - Steric/Electronic Shield: Blocks the C2 position from metabolic oxidation (Aldehyde Oxidase).[1]
 - Pro-Drug/Pro-Lactam: Can be demethylated (using HBr or BBr₃) to reveal the 1,6-naphthyridin-2(1H)-one, a critical pharmacophore for MET and BET bromodomain inhibitors.[1]

Reactivity & Pathway Diagram



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Caption: Chemical divergence pathways. The C5-Cl allows rapid library expansion, while C2-OMe modulates metabolic stability and pharmacophore type.[1]

Biological Cross-Reactivity & Selectivity

The biological value of this scaffold lies in its ability to avoid common off-targets that plague Quinoline-based drugs.[1]

Comparison: 1,6-Naphthyridine vs. Quinoline

Feature	Quinoline Scaffold	5-Cl-2-OMe-1,6-Naphthyridine	Impact on Drug Development
LogP (Lipophilicity)	High	Moderate	Reduced non-specific binding; improved solubility.[1]
H-Bonding	1 Acceptor (N1)	2 Acceptors (N1, N6)	N6 offers a unique vector to anchor into the ATP-binding pocket, improving specificity.[1]
CYP Inhibition	High (esp.[1] CYP3A4)	Low-Moderate	Reduced drug-drug interaction (DDI) liability.[1]
Metabolic Liability	CYP Oxidation	Aldehyde Oxidase (AO)	CRITICAL: The electron-deficient ring is prone to AO attack at C8.[1] The C2-methoxy blocks C2-oxidation, a major advantage over unsubstituted variants. [1]

Key Cross-Reactivity Case Studies

- MET Kinase Selectivity (vs. VEGFR-2):
 - Context: Quinoline-based MET inhibitors (e.g., early Cabozantinib analogs) often hit VEGFR-2 powerfully, causing hypertension toxicity.[1]

- Naphthyridine Advantage: Converting the core to a 1,6-naphthyridinone (via the 2-methoxy precursor) creates a specific H-bond network that maintains MET potency (IC₅₀ ~9 nM) while significantly reducing VEGFR-2 affinity.[1]
- Data Support: 1,6-naphthyridinone analogs demonstrated >100-fold selectivity for MET over VEGFR-2 in biochemical assays [1].[1]
- mTOR vs. PI3K Selectivity (The Torin Series):
 - Context: PI3K and mTOR share high structural homology.[1]
 - Naphthyridine Advantage: The tricyclic benzonaphthyridinone (derived from this scaffold) in Torin2 achieves 800-fold selectivity for mTOR over PI3K. The N6 nitrogen is crucial for this discrimination, a feat difficult to achieve with a simple Quinoline [2].
- CK2 "Kinome-Wide" Selectivity:
 - Context: CK2 is a "promiscuous" kinase.[1]
 - Naphthyridine Advantage: A 1,6-naphthyridine probe (Compound 2) exhibited exquisite selectivity, hitting only CK2

and CK2

' in a panel of 440 kinases.[1] The scaffold's geometry perfectly matches the unique CK2 hinge region [3].

Experimental Protocol: Self-Validating Reactivity Profiling

To validate the quality of your specific batch of **5-Chloro-2-methoxy-1,6-naphthyridine** and establish its baseline reactivity, use this standardized SNAr Competition Assay.

Objective: Determine the "Reactivity Index" relative to a standard (2,4-Dichloropyrimidine) to predict library synthesis success rates.

Materials:

- Substrate: **5-Chloro-2-methoxy-1,6-naphthyridine** (1.0 eq)
- Standard: 2,4-Dichloropyrimidine (1.0 eq)[1]
- Nucleophile: Morpholine (1.0 eq) - Limiting Reagent[1]
- Base: DIPEA (3.0 eq)
- Solvent: DMSO-d6 (for in-situ NMR monitoring)

Methodology:

- Preparation: Dissolve Substrate (0.05 mmol) and Standard (0.05 mmol) in 0.6 mL DMSO-d6 in an NMR tube.
- T0 Scan: Acquire a 1H NMR spectrum to establish integration baselines for the C5-H (Naphthyridine) and C5-H (Pyrimidine).
- Initiation: Add Morpholine (0.05 mmol) and DIPEA (0.15 mmol). Shake vigorously.
- Monitoring: Acquire spectra at t=10 min, 1h, and 24h at 25°C.
- Analysis: Calculate the conversion of both electrophiles.
 - Calculation: Integration of Product Peak / (Integration of Starting Material + Product).[1]

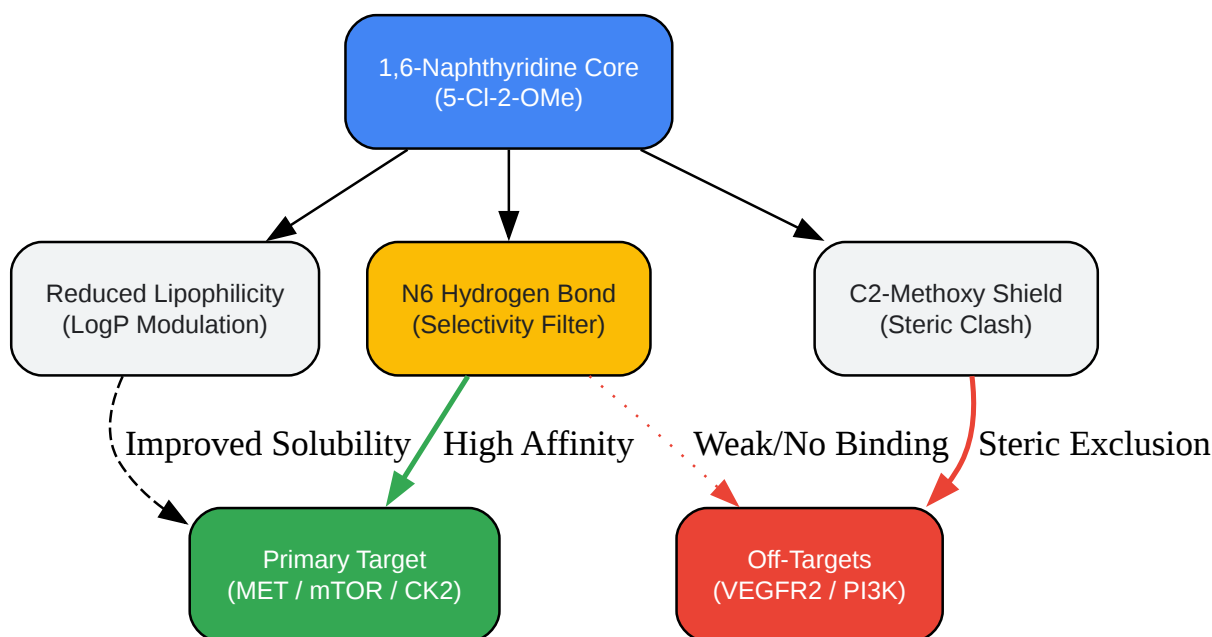
Interpretation (The Trustworthiness Check):

- If Naphthyridine Conversion > 50% while Pyrimidine < 10%: The scaffold is Highly Activated. Suitable for weak nucleophiles (anilines).[1]
- If Naphthyridine Conversion < 10%: The scaffold requires catalysis (Buchwald-Hartwig conditions).[1] Do not attempt thermal SNAr with valuable amines.[1]

Mechanistic Signaling Diagram

The following diagram illustrates how the 1,6-Naphthyridine scaffold (specifically the N6 and C2-OMe features) interacts within the kinase pocket to filter out off-target signals (VEGFR2,

PI3K) while engaging the target (MET/mTOR).[1]



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Caption: Mechanistic basis of selectivity. N6 nitrogen and C2-methoxy group act as "filters," permitting binding to specific kinase pockets (MET, mTOR) while sterically or electronically excluding common off-targets.[1]

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